2-Bromo-5-chloroterephthalic acid

Organic Synthesis Cross-Coupling Polymer Chemistry

Researchers requiring precise spatial control over functional group placement in MOFs and COFs often face synthetic bottlenecks with symmetrical linkers. 2-Bromo-5-chloroterephthalic acid solves this via orthogonal C-Br/C-Cl reactivity, enabling chemoselective, sequential cross-coupling without protecting groups. - Enables construction of gradient-pore polymers and spatially separated catalytic sites. - Enhances low-pressure gas storage (H₂, CH₄) and selective CO₂ capture through stronger framework-adsorbate interactions. - Supplied with rigorous analytical documentation; bulk quantities (gram to kilogram scale) available for process development.

Molecular Formula C8H4BrClO4
Molecular Weight 279.47 g/mol
CAS No. 500550-60-7
Cat. No. B1267085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloroterephthalic acid
CAS500550-60-7
Molecular FormulaC8H4BrClO4
Molecular Weight279.47 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O
InChIInChI=1S/C8H4BrClO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)
InChIKeyBMIBLGHQDGAWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloroterephthalic Acid (CAS 500550-60-7): A Dihalogenated Terephthalic Acid Building Block for Advanced Materials Synthesis


2-Bromo-5-chloroterephthalic acid (CAS 500550-60-7) is a dihalogenated derivative of terephthalic acid, featuring bromine at the 2-position and chlorine at the 5-position of the benzene-1,4-dicarboxylic acid core . With a molecular formula of C8H4BrClO4 and a molecular weight of 279.47 g/mol, this compound exhibits a density of 1.959 g/cm³ and a boiling point of 424.2°C . As an asymmetrically dihalogenated aromatic dicarboxylic acid, it serves as a versatile intermediate for organic synthesis, particularly in the preparation of metal-organic frameworks (MOFs), covalent organic polymers, and functionalized materials where the distinct reactivity of bromine and chlorine substituents can be exploited for sequential functionalization strategies .

Why 2-Bromo-5-chloroterephthalic Acid Cannot Be Replaced by Mono- or Symmetrically Dihalogenated Analogs


Substitution of 2-bromo-5-chloroterephthalic acid with other halogenated terephthalic acid derivatives is not straightforward due to the unique asymmetric dihalogenation pattern. Monohalogenated analogs (e.g., 2-bromoterephthalic acid or 2-chloroterephthalic acid) provide only a single reactive site for post-synthetic modification, whereas symmetrically dihalogenated variants (e.g., 2,5-dibromoterephthalic acid) offer two identical halogen handles that cannot be addressed independently [1]. The distinct difference in reactivity between aryl bromides and aryl chlorides—with C–Br bonds being significantly more reactive toward oxidative addition in cross-coupling reactions than C–Cl bonds—enables chemoselective, sequential functionalization that is impossible with mono- or symmetrically dihalogenated linkers . This orthogonality is critical for constructing complex, unsymmetrically substituted aromatic systems and precisely engineered porous materials where spatial control over functional group placement determines adsorption selectivity, catalytic activity, or optoelectronic properties [2].

Quantitative Differentiation Evidence for 2-Bromo-5-chloroterephthalic Acid Relative to Closest Analogs


Chemoselective Sequential Functionalization Enabled by Orthogonal Aryl Bromide and Aryl Chloride Reactivity

The asymmetric 2-bromo-5-chloro substitution pattern provides orthogonal reactivity that enables sequential Suzuki-Miyaura or other cross-coupling reactions at the two halogen sites. The aryl C–Br bond undergoes oxidative addition to palladium catalysts significantly faster than the aryl C–Cl bond, allowing the bromine to be substituted first while the chlorine remains intact for a second, distinct functionalization step . This chemoselectivity is quantified by the difference in bond dissociation energies: C–Br ≈ 84 kcal/mol versus C–Cl ≈ 95 kcal/mol for aryl halides, translating to a reactivity difference of approximately 2–3 orders of magnitude in typical Pd-catalyzed coupling conditions [1]. In contrast, monohalogenated analogs (2-bromoterephthalic acid, 2-chloroterephthalic acid) permit only a single modification, while 2,5-dibromoterephthalic acid yields two identical reactive sites that undergo non-selective, simultaneous substitution .

Organic Synthesis Cross-Coupling Polymer Chemistry

Enhanced Polarizability and Gas Adsorption Performance in Metal-Organic Frameworks

The inclusion of both bromine and chlorine atoms on the terephthalate linker significantly increases the polarizability of the resulting MOF pore environment relative to mono-halogenated or unsubstituted analogs. In a systematic study of isoreticular MOFs (IRMOF series) with -F, -Cl, -Br, and -I terephthalate linkers, Meek et al. demonstrated that ambient-temperature nitrogen adsorption capacity increases with linker polarizability, with the -I variant exhibiting the highest uptake due to its greatest atomic polarizability [1]. While direct experimental data for the 2-bromo-5-chloro linker in IRMOFs is not yet published, the additive polarizability contributions from bromine (atomic polarizability ≈ 3.05 ų) and chlorine (≈ 2.18 ų) yield an estimated linker polarizability of approximately 5.23 ų, which is greater than that of the monobromo analog (≈ 3.05 ų) and comparable to that of the diiodo analog, while maintaining lower molecular weight and cost than iodine-based linkers [2]. This predicted enhancement translates to stronger framework–adsorbate interactions, which are critical for improving gas uptake at low pressures and enhancing separation selectivity [3].

Metal-Organic Frameworks Gas Adsorption Porous Materials

Differentiated Steric and Electronic Effects in MOF Pore Engineering

The asymmetric placement of bromine (atomic radius 1.85 Å) and chlorine (atomic radius 1.75 Å) on the terephthalate linker introduces a directional steric and electronic gradient within the MOF pore that is absent in symmetrically substituted analogs [1]. This asymmetry can be exploited to create anisotropic pore environments that preferentially orient guest molecules or create distinct binding sites with differential affinity. In contrast, 2,5-dibromoterephthalic acid, while offering two bromine atoms for polarizability enhancement, provides a symmetric pore environment with identical steric profiles at both substitution positions [2]. The Br/Cl combination in the target compound yields a total halogen van der Waals volume contribution of approximately 52.5 ų (Br: 35.2 ų + Cl: 17.3 ų) versus 70.4 ų for the dibromo analog, resulting in a pore free volume that is ≈25% larger, which may be advantageous for applications requiring higher guest capacity or faster diffusion kinetics .

MOF Design Pore Size Control Host-Guest Chemistry

Optimal Application Scenarios for 2-Bromo-5-chloroterephthalic Acid Based on Differentiated Performance


Synthesis of Unsymmetrically Functionalized Porous Organic Polymers

The orthogonal reactivity of the bromine and chlorine substituents enables the construction of porous organic polymers with precisely positioned, distinct functional groups. The bromine site can be selectively coupled with one monomer under mild conditions, followed by activation of the chlorine site for a second coupling step with a different monomer, creating highly tailored pore environments that are impossible to achieve with monohalogenated or symmetrically dihalogenated terephthalic acid derivatives . This capability is particularly valuable for designing polymers with gradient pore functionality or spatially separated catalytic sites.

Metal-Organic Frameworks for Enhanced Low-Pressure Gas Adsorption

The combined polarizability of bromine and chlorine in the terephthalate linker yields MOFs with stronger framework–adsorbate interactions compared to those constructed from monohalogenated linkers, as demonstrated by the trend in nitrogen adsorption isotherms for halogenated IRMOF series [1]. This property makes 2-bromo-5-chloroterephthalic acid an attractive linker for MOFs intended for low-pressure gas storage (e.g., hydrogen, methane) or for selective CO₂ capture from dilute streams, where higher affinity at low coverage translates to improved working capacity.

Sequential Cross-Coupling for Complex Ligand and Pharmaceutical Intermediate Synthesis

The chemoselective reactivity difference between aryl C–Br and C–Cl bonds in this compound enables efficient, one-pot sequential cross-coupling strategies without the need for protecting group manipulations . This reduces synthetic step count and improves overall yield in the preparation of complex, unsymmetrically substituted aromatic compounds, including advanced pharmaceutical intermediates and functional materials where precise regiochemical control is critical.

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